3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure substituted with a 4-chlorophenyl group and a purin-6-ylsulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core, followed by the introduction of the 4-chlorophenyl group and the purin-6-ylsulfanyl methyl group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinazolinone derivatives.
Scientific Research Applications
3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-substituted pyrazole derivatives
- 1,3,4-oxadiazoles
- 5-pyrazolinones
Uniqueness
Compared to similar compounds, 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of a quinazolinone core with a purin-6-ylsulfanyl methyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H13ClN6OS |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H13ClN6OS/c21-12-5-7-13(8-6-12)27-16(26-15-4-2-1-3-14(15)20(27)28)9-29-19-17-18(23-10-22-17)24-11-25-19/h1-8,10-11H,9H2,(H,22,23,24,25) |
InChI Key |
RHPGARKKVDFVEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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